3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one
Description
3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone substituted with a 3-chlorophenyl group and a piperidine ring bearing a 1-methylpyrazole moiety. This compound shares structural motifs common in kinase inhibitors and CNS-active agents, where the piperidine-pyrazole scaffold enhances binding to biological targets . Its synthesis typically involves coupling reactions between substituted piperidines and carboxylic acid derivatives under standard peptide coupling conditions (e.g., PyBOP or TBTU with DIPEA in DCM) .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-12-16(11-20-21)15-5-3-9-22(13-15)18(23)8-7-14-4-2-6-17(19)10-14/h2,4,6,10-12,15H,3,5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBYRFFEIRQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.81 g/mol. The compound features a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active compounds in related studies .
Anticancer Activity
Research into related pyrazole compounds has indicated potential anticancer properties. A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that structural modifications could enhance their efficacy . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds containing a pyrazole nucleus have been reported to possess anti-inflammatory properties. For example, some derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease pathways, such as kinases and cyclooxygenases.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate inflammation and cell growth.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress, contributing to their protective effects against cellular damage.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to our compound. The results indicated that compounds with similar structural features exhibited potent activity against Staphylococcus aureus and E. coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Evaluation of Anti-inflammatory Properties
In vivo studies involving carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to controls. These findings support the hypothesis that modifications in the molecular structure can enhance anti-inflammatory activity .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Bromine substitution (e.g., (R)-28) enhances potency compared to chlorine analogs .
- The addition of a nitrile group (e.g., compound 33) marginally reduces activity but may improve solubility .
Anticonvulsant and Neuroprotective Derivatives
Benzhydryl piperazine-propan-1-one hybrids (e.g., 1-(4-benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one) exhibit anticonvulsant activity at 30–300 mg/kg doses in rodent models. These compounds emphasize the role of lipophilic substituents (e.g., benzhydryl groups) in crossing the blood-brain barrier .
Pyrazole-Containing Analogs
- 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one: Replaces the piperidine-pyrazole unit with a dimethylpyrazole group.
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one : Incorporates an α,β-unsaturated ketone for enhanced electrophilic reactivity, useful in covalent inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
